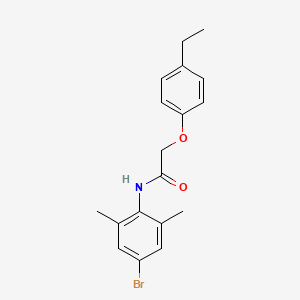![molecular formula C18H29NO7 B6004639 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety.
Wirkmechanismus
DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety. Activation of the 5-HT2C receptor by DMPEA-OX leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating reward and motivation. DMPEA-OX also activates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in regulating food intake and body weight.
Biochemical and Physiological Effects
DMPEA-OX has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA-OX can increase the release of dopamine and norepinephrine in the brain, which are involved in regulating reward and motivation. DMPEA-OX has also been found to increase the expression of POMC in the hypothalamus, leading to a reduction in food intake and body weight. Additionally, DMPEA-OX has been shown to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA-OX has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the serotonin 5-HT2C receptor, which allows for specific targeting of this receptor. Additionally, DMPEA-OX has been shown to have potent effects on food intake and body weight, making it a useful tool for studying obesity. However, one limitation is that DMPEA-OX is a relatively new compound, and its long-term effects are not yet known. Another limitation is that DMPEA-OX can be difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on DMPEA-OX. One direction is to further investigate its potential as an anti-obesity drug. Studies could focus on optimizing dosing and delivery methods to maximize its effectiveness. Another direction is to explore its potential as a treatment for addiction. Studies could investigate its effects on other drugs of abuse and explore potential combination therapies. Additionally, further research could be done to understand the long-term effects of DMPEA-OX and its potential for use in clinical settings.
Synthesemethoden
DMPEA-OX can be synthesized by reacting 2,5-dimethylphenol with 2-bromoethylamine, followed by a Williamson ether synthesis with 3-methoxy-1-propanol. The resulting compound is then treated with oxalic acid to form DMPEA-OX in its oxalate salt form.
Wissenschaftliche Forschungsanwendungen
DMPEA-OX has been studied for its potential therapeutic applications in various areas, including obesity, addiction, and anxiety. Studies have shown that DMPEA-OX can reduce food intake and body weight in rats, suggesting its potential use as an anti-obesity drug. DMPEA-OX has also been shown to reduce cocaine self-administration in rats, indicating its potential use as a treatment for addiction. Additionally, DMPEA-OX has been found to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-5-6-15(2)16(13-14)20-12-11-19-10-8-17-7-4-9-18-3;3-1(4)2(5)6/h5-6,13,17H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDCSTZSJXOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)
![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6004608.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6004617.png)
![methyl 4-(4-cyclohexylphenyl)-2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6004631.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)